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molecular formula C10H8Cl2O B8748719 4-(3,4-Dichlorophenyl)-3-buten-2-one

4-(3,4-Dichlorophenyl)-3-buten-2-one

Cat. No. B8748719
M. Wt: 215.07 g/mol
InChI Key: HSKXQSBYMAGOIH-UHFFFAOYSA-N
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Patent
US04291034

Procedure details

A solution of 1.3 g of sodium metal in 30 ml of ethanol is treated with 9 g of diethylmalonate and an ethanolic solution of 12.1 g of 3,4-dichlorobenzalacetone, heated under reflux for 15 min, cooled and concentrated to dryness in vacuo. The residue is treated with 400 ml of water containing 7 g of 80% potassium hydroxide pellets and heated under reflux for 2 hr. Insoluble material is removed and the filtrate is acidified with concentrated sulfuric acid, heated under reflux until carbon dioxide evolution ceases, cooled, filtered, washed with water and dried. Recrystallization from 2-propanol gives 5-(3,4-dichlorophenyl)-1,3-cyclohexanedione; mp 198°-200° C.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].C([C:4](CC)(C([O-])=O)[C:5]([O-])=[O:6])C.[Cl:13][C:14]1[CH:15]=[C:16]([CH:22]=[CH:23][C:24]=1[Cl:25])[CH:17]=[CH:18][C:19](=[O:21])[CH3:20]>C(O)C>[Cl:13][C:14]1[CH:15]=[C:16]([CH:17]2[CH2:4][C:5](=[O:6])[CH2:20][C:19](=[O:21])[CH2:18]2)[CH:22]=[CH:23][C:24]=1[Cl:25] |^1:0|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
9 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12.1 g
Type
reactant
Smiles
ClC=1C=C(C=CC(C)=O)C=CC1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
ADDITION
Type
ADDITION
Details
The residue is treated with 400 ml of water containing 7 g of 80% potassium hydroxide pellets
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Insoluble material is removed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until carbon dioxide evolution ceases
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1CC(CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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